Dimethyl camphorate
Overview
Description
. It is a dicarboxylic acid ester derived from camphoric acid. This compound is known for its unique structure, which includes a cyclopentane ring with multiple methyl groups and ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl camphorate can be synthesized through the esterification of camphoric acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where camphoric acid and methanol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl camphorate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield camphoric acid and methanol.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Camphoric acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted camphorates depending on the nucleophile used.
Scientific Research Applications
Dimethyl camphorate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various camphor derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of dimethyl camphorate involves its interaction with biological molecules and enzymes. The ester groups can undergo hydrolysis to release camphoric acid, which may interact with various molecular targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may exert its effects through modulation of enzyme activity and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Another ester with similar ester functionalities but different structural properties.
Dimethyl succinate: A simpler dicarboxylic acid ester with a linear structure.
Dimethyl malonate: A dicarboxylic acid ester with a different ring structure.
Uniqueness
Dimethyl camphorate is unique due to its cyclopentane ring structure with multiple methyl groups, which imparts distinct chemical and physical properties compared to other dicarboxylic acid esters
Properties
IUPAC Name |
dimethyl 1,2,2-trimethylcyclopentane-1,3-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2)8(9(13)15-4)6-7-12(11,3)10(14)16-5/h8H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQKJWYDOXYYBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OC)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325043 | |
Record name | Dimethyl camphorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15797-21-4, 7282-27-1 | |
Record name | NSC408336 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl camphorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL 1,2,2-TRIMETHYL-1,3-CYCLOPENTANEDICARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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